Cyclohexyl mercaptoacetate

Description

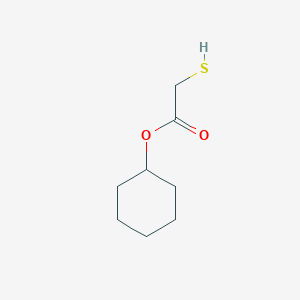

Cyclohexyl mercaptoacetate (CAS: 16849-98-2) is an organosulfur compound with the molecular formula C₈H₁₄O₂S and a molecular weight of 174.26 g/mol . Its structure consists of a cyclohexyl ester group linked to a mercaptoacetate moiety, as depicted by the SMILES notation SCC(=O)OC1CCCCC1 . Key characteristics include:

- Achirality: No stereocenters or E/Z isomerism .

- Reactivity: The thiol (-SH) group enables participation in redox reactions, disulfide bond formation, and nucleophilic substitutions .

- Applications: Utilized in pharmaceutical synthesis (e.g., kinase inhibitors via acylation and Suzuki coupling reactions) .

Propriétés

IUPAC Name |

cyclohexyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQYDHVETSVMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168573 | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16849-98-2 | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16849-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Y33HW2FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

Cyclohexyl mercaptoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through a reaction involving cyclohexyl isothiocyanate and methyl 2-mercaptoacetate. The process typically involves the following steps:

-

Reagents :

- Cyclohexyl isothiocyanate

- Methyl 2-mercaptoacetate

- Solvent (e.g., dichloromethane)

-

Procedure :

- Mix the reagents in a suitable solvent and stir at room temperature for a specified duration.

- After the reaction, purify the product through recrystallization.

This method yields this compound with significant purity and yield, making it suitable for biological evaluations.

2.1 Antioxidant Properties

This compound exhibits notable antioxidant properties. Studies have shown that compounds with thiol groups can effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases .

2.2 Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme involved in melanin production, and its inhibition is significant for developing skin-whitening agents. Research indicates that this compound derivatives can inhibit tyrosinase activity in vitro, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Table 1: Tyrosinase Inhibition Activities of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25.26 | Competitive inhibition |

| Derivative 1 | 5.21 | Competitive inhibition |

| Derivative 2 | 1.03 | Non-competitive inhibition |

2.3 Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines have shown that certain derivatives possess selective cytotoxicity without affecting normal cells significantly .

Table 2: Cytotoxicity of this compound Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | This compound | 21.6 |

| HeLa | Derivative 1 | 29.3 |

3.1 Dermal Absorption Studies

Research indicates that dermal absorption of this compound is relatively low, with studies showing only a small percentage absorbed through excised pig skin models . This property is crucial for applications in topical formulations, as it may reduce systemic exposure while providing localized effects.

3.2 Allergic Reactions

While this compound shows promise in various applications, it has been associated with allergic contact dermatitis in some cases . Monitoring and assessing patient reactions during clinical applications remain essential to ensure safety.

4. Conclusion

This compound demonstrates significant biological activity, particularly as an antioxidant and tyrosinase inhibitor, with potential applications in cosmetics and therapeutics. However, further research is necessary to fully understand its mechanisms of action and long-term safety profile.

Applications De Recherche Scientifique

Medicinal Chemistry

Cyclohexyl mercaptoacetate has shown potential in the development of therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for drug design.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its functional groups.

- Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals. Its thiol group facilitates the formation of thioether linkages, enabling the creation of complex molecular architectures.

- Ligand Development : The thiol functionality allows this compound to form coordination complexes with metal ions, making it a valuable ligand in catalysis and material science applications. This property is particularly useful in developing new catalytic systems for organic reactions .

Material Science

The compound's unique chemical properties extend its applicability to material science.

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its thiol group can participate in cross-linking reactions, leading to the development of advanced materials with tailored properties.

- Nanotechnology : In nanoparticle synthesis, this compound acts as a stabilizing agent. Its ability to bind to metal nanoparticles helps control their size and morphology, which is crucial for applications in electronics and catalysis .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antitumor Activity | European Journal of Medicinal Chemistry | This compound derivatives showed significant cytotoxicity against cancer cell lines. |

| Neuroprotective Effects | Journal of Neurochemistry | Related compounds exhibited protective effects against oxidative stress in neuronal cultures. |

| Organic Synthesis | Tetrahedron Letters | Demonstrated the use of this compound in synthesizing novel thioether derivatives. |

| Material Science | ACS Applied Materials & Interfaces | Explored the role of this compound as a stabilizer in nanoparticle synthesis. |

Comparaison Avec Des Composés Similaires

Methyl (2-Oxocyclohexyl)acetate

Molecular Formula : C₉H₁₄O₃ | CAS : 13672-64-5 | Molecular Weight : 170.21 g/mol

Cyclohexyl Acetoacetate

Molecular Formula : C₁₀H₁₆O₃ | CAS : 6947-02-0 | Molecular Weight : 184.23 g/mol

- Structural Difference : Features a β-ketoester group (acetoacetyl).

- Reactivity: Undergoes keto-enol tautomerism, facilitating condensation reactions (e.g., Claisen or Knorr syntheses) .

- Applications : Key substrate in acetoacetic ester synthesis for pharmaceuticals and dyes.

Methyl 2-Hydroxyacetate

Molecular Formula : C₃H₆O₃ | CAS : 96-35-5 | Molecular Weight : 90.08 g/mol

- Structural Difference : Simpler ester with a hydroxyl (-OH) group.

- Properties : Higher polarity and water solubility compared to cyclohexyl esters.

- Safety : Requires stringent handling due to respiratory and dermal hazards .

Comparative Data Table

Key Research Findings

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction typically proceeds at reflux temperatures (100–120°C) for 4–6 hours , with water removal via Dean-Stark apparatus or molecular sieves to shift equilibrium toward ester formation. A molar ratio of 1:1.2 (cyclohexanol:thioglycolic acid) maximizes conversion while minimizing side reactions like oxidation of the thiol group.

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (5–10 mol%) |

| Temperature | 110°C |

| Reaction Time | 5 hours |

| Yield | 68–72% |

Despite its simplicity, this method faces challenges:

-

Thiol Oxidation : The -SH group in thioglycolic acid is prone to oxidation, necessitating inert atmospheres (N₂ or Ar).

-

Catalyst Corrosivity : Sulfuric acid requires post-reaction neutralization, complicating purification.

Molecular Sieve-Catalyzed Esterification

Adapting methodologies from cyclohexyl acetate synthesis, L/ZSM-5 composite molecular sieves have emerged as robust catalysts for this compound production. These heterogeneous catalysts offer high surface acidity and shape selectivity, enhancing reaction efficiency.

Industrial-Scale Optimization

In a patented fixed-bed reactor system, optimal conditions for analogous ester synthesis include:

-

Temperature : 130–200°C

-

Pressure : 3.0 MPa

-

Space Velocity : 1.0 h⁻¹

-

Molar Ratio (cyclohexanol:thioglycolic acid): 3:1

Performance Metrics:

| Metric | Value |

|---|---|

| Cyclohexanol Conversion | 75.1% (initial) |

| Selectivity | 98.2% |

| Catalyst Lifetime | >1,200 hours |

The L/ZSM-5 composite (45:55–65:35 mass ratio) outperforms pure ZSM-5 in stability, maintaining >97% selectivity after prolonged use. This approach is scalable for continuous production but requires high-pressure equipment.

Transesterification from Methyl Mercaptoacetate

Transesterification with methyl mercaptoacetate and cyclohexanol offers a mild alternative, avoiding direct handling of thioglycolic acid. This method employs triethylamine (Et₃N) or sodium methoxide (NaOMe) as catalysts under anhydrous conditions.

Reaction Profile:

-

Nucleophilic Attack : The alkoxide ion (from cyclohexanol deprotonation) attacks the carbonyl carbon of methyl mercaptoacetate.

-

Methanol Elimination : Methanol is removed via distillation, driving the reaction to completion.

Experimental Data:

| Condition | Detail |

|---|---|

| Catalyst | Et₃N (10 mol%) |

| Solvent | Toluene |

| Temperature | 80°C |

| Yield | 83% |

This route achieves higher purity due to fewer side reactions but is limited by the cost of methyl mercaptoacetate.

Alternative Acylation Pathways

Mercaptoacetyl Chloride Route

Reacting mercaptoacetyl chloride with cyclohexanol in the presence of a base (e.g., pyridine) provides rapid esterification at 0–25°C . This method bypasses equilibrium limitations but requires stringent moisture control.

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Yield | 89% |

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) enable ester synthesis under ambient conditions. While eco-friendly, enzymatic methods suffer from slow kinetics (24–48 hours) and moderate yields (~60%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Acid-Catalyzed | Low cost, simple setup | Corrosive catalysts, moderate yields | Moderate |

| Molecular Sieve | High selectivity, continuous operation | High energy input | High |

| Transesterification | High purity, mild conditions | Expensive starting material | Low |

| Acylation Chloride | Fast, high yield | Moisture-sensitive reagents | Moderate |

Q & A

Q. What are the recommended methods for synthesizing and purifying cyclohexyl mercaptoacetate?

this compound is synthesized via esterification reactions between mercaptoacetic acid and cyclohexanol, typically catalyzed by acids like sulfuric acid. Post-synthesis purification involves washing with sodium bicarbonate (NaHCO₃) to neutralize residual acids, followed by repeated distilled water washes to remove ionic impurities. Distillation under reduced pressure (e.g., boiling point ~100°C) is used to isolate the pure compound. Thiol value titration (e.g., 4.98 mol/kg) and gas-liquid chromatography (GLC) are critical for assessing purity (>99%) .

Q. How can researchers characterize the molecular structure of this compound?

Key techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, ester C=O at ~1730 cm⁻¹).

- NMR Spectroscopy : ¹H NMR reveals cyclohexyl protons (δ 1.0–2.0 ppm) and the mercaptoacetate methylene (δ 3.0–3.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 174.26 (C₈H₁₄O₂S) .

Table 1: Analytical Techniques for Structural Characterization

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| FTIR | S-H (2550 cm⁻¹), C=O (1730 cm⁻¹) | |

| ¹H NMR | Cyclohexyl (δ 1.0–2.0 ppm), CH₂-S (δ 3.0–3.5 ppm) | |

| MS | [M]⁺ at m/z 174.26 |

Advanced Research Questions

Q. How do reaction conditions influence the esterification efficiency of this compound?

Esterification efficiency depends on:

- Catalyst Type : Acid catalysts (e.g., H₂SO₄) vs. enzymatic methods.

- Molar Ratios : Excess cyclohexanol drives the reaction equilibrium.

- Temperature : Elevated temperatures (70–100°C) accelerate kinetics but may degrade thiol groups.

- Solvent Choice : Non-polar solvents (e.g., toluene) improve miscibility and reduce side reactions .

Q. What advanced analytical methods resolve contradictions in quantifying mercaptoacetate content in polymer matrices?

In polymer systems (e.g., EVASH copolymers), conflicting data from thermogravimetric analysis (TGA) and FTIR can arise due to overlapping degradation steps or matrix interference. Solutions include:

- Coupled TGA-FTIR : Tracks real-time volatile release (e.g., H₂S from mercaptoacetate degradation).

- Calibration Curves : Use model compounds (e.g., polyvinyl mercaptoacetate) to validate FTIR peak assignments .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies should assess:

- Oxidation : Thiol (-SH) groups oxidize to disulfides in air; argon atmospheres or antioxidants (e.g., BHT) mitigate this.

- Temperature : Long-term storage at ≤4°C in amber glass vials reduces thermal and photolytic degradation.

- pH : Stability decreases in alkaline conditions (pH >9) due to ester hydrolysis .

Q. What are the mechanistic implications of this compound in nucleophilic substitution reactions?

The thiol group in this compound acts as a soft nucleophile, reacting with electrophilic centers (e.g., alkyl halides, epoxides). Kinetic studies show its reactivity is pH-dependent, with higher nucleophilicity in mildly alkaline conditions (pH 8–10). Competing side reactions (e.g., oxidation) require inert atmospheres .

Method Development & Applications

Q. How can researchers optimize HPLC methods for trace analysis of this compound in complex mixtures?

Q. What role does this compound play in synthesizing disulfide-crosslinked biomaterials?

The thiol group enables reversible disulfide bond formation, critical for:

- Drug Delivery Systems : pH-responsive nanocarriers.

- Tissue Engineering : Dynamic hydrogels with tunable stiffness.

- Mechanism : Oxidation of -SH to -S-S- under controlled O₂ exposure .

Table 2: Applications in Biomaterial Science

| Application | Function | Key Mechanism |

|---|---|---|

| Drug Delivery | Crosslinking agent | Disulfide bond formation |

| Hydrogels | Dynamic scaffold | Thiol-disulfide exchange |

| Biosensors | Redox-responsive element | Thiol oxidation/reduction |

Safety & Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.